1,3,3,7-Tetramethylindolin-2-one

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

1,3,3,7-Tetramethylindolin-2-one (CAS 344287-38-3) is a fully methylated indolin-2-one (oxindole) derivative within the broader indolinone heterocycle class, bearing four methyl substituents at the N1, C3 (gem-dimethyl), and C7 positions. With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, this compound is distinguished from its trimethyl and regioisomeric tetramethyl analogs by the complete absence of N–H hydrogen bond donor capacity (HBD = 0 vs.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8768357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3,7-Tetramethylindolin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2C)(C)C
InChIInChI=1S/C12H15NO/c1-8-6-5-7-9-10(8)13(4)11(14)12(9,2)3/h5-7H,1-4H3
InChIKeyPZLPVTIAERFKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3,7-Tetramethylindolin-2-one (CAS 344287-38-3) – Compound Identity, Indolinone Class Context, and Procurement Positioning


1,3,3,7-Tetramethylindolin-2-one (CAS 344287-38-3) is a fully methylated indolin-2-one (oxindole) derivative within the broader indolinone heterocycle class, bearing four methyl substituents at the N1, C3 (gem-dimethyl), and C7 positions [1]. With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, this compound is distinguished from its trimethyl and regioisomeric tetramethyl analogs by the complete absence of N–H hydrogen bond donor capacity (HBD = 0 vs. 1 for 3,3,7-trimethylindolin-2-one), a property that fundamentally alters its solubility, permeability, and intermolecular interaction profile [1]. The indolin-2-one scaffold is recognized as a privileged structure in kinase inhibitor drug discovery and serves as a versatile building block for constructing more complex heterocyclic libraries [2].

Why Indolin-2-one Analogs Cannot Be Interchanged with 1,3,3,7-Tetramethylindolin-2-one Without Altering Experimental Outcomes


Within the indolin-2-one family, small structural modifications—particularly methylation at the N1 position—produce disproportionate changes in physicochemical behavior and biological interaction potential. The target compound’s N1-methyl group eliminates the sole hydrogen bond donor present in the parent oxindole core, reducing hydrogen bond donor count from 1 to 0 relative to N1-unsubstituted analogs such as 3,3,7-trimethylindolin-2-one [1]. This single methyl addition shifts the molecule from a balanced HBD/HBA profile to a purely hydrogen bond acceptor (HBA = 1) character, which directly impacts membrane permeability (predicted logP increase of ~0.4–0.9 units versus N–H-bearing analogs [1]) and eliminates a key pharmacophoric feature required for kinase hinge-region binding in many indolinone-based inhibitors [2]. Substituting a close analog without accounting for this HBD deletion risks altering target engagement, off-target profiles, and solubility characteristics, making such substitutions scientifically invalid for comparative studies or structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1,3,3,7-Tetramethylindolin-2-one Versus Closest Indolinone Analogs


Hydrogen Bond Donor Count: N1-Methylation Eliminates the Sole HBD Present in 3,3,7-Trimethylindolin-2-one

1,3,3,7-Tetramethylindolin-2-one possesses zero hydrogen bond donors (HBD = 0) due to methylation at the N1 position, in contrast to 3,3,7-trimethylindolin-2-one (CAS 19501-89-4) which retains an N–H group and consequently has HBD = 1 [1][2]. This structural difference is confirmed by computed descriptors: the target compound has HBA = 1 and HBD = 0, whereas the N1-unsubstituted comparator has both HBA = 1 and HBD = 1 [1][2]. The elimination of hydrogen bond donation capacity fundamentally alters the compound’s intermolecular interaction profile, as the indolin-2-one N–H group is a critical pharmacophoric element in kinase hinge-region binding motifs described for numerous 2-indolinone kinase inhibitors [3].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity (XLogP): N1-Methylation Confers Higher Predicted Lipophilicity Versus N1-Unsubstituted 3,3,7-Trimethylindolin-2-one

The target compound’s computed XLogP3-AA value is 2.2 [1]. For the closest N1-unsubstituted analog, 3,3,7-trimethylindolin-2-one, computed logP values from ChemSpider and CAS databases range from 2.30 to 2.64, but these values are influenced by different computational methods [2]. The N1-methylated 1,3,3-trimethylindolin-2-one (CAS 20200-86-6), which shares the N1-methyl feature but lacks the C7-methyl group, has a reported ACD/LogP of 2.30 [3]. The combined N1- and C7-methylation in the target compound yields a calculated XLogP of 2.2, placing it in a moderate lipophilicity range suitable for fragment-based and lead-like screening libraries [1]. Importantly, the target compound’s topological polar surface area (TPSA) of 20.3 Ų is lower than typical indolinones bearing an N–H donor, consistent with its reduced polarity [1].

ADME Prediction Permeability Drug Design

Regioisomeric Differentiation: C7- vs. C4-Methyl Substitution Alters Steric and Electronic Environment

The target compound (1,3,3,7-tetramethylindolin-2-one) and its regioisomer 3,3,4,7-tetramethylindolin-2-one (CAS 959277-01-1) share the same molecular formula (C12H15NO) and molecular weight (189.25 g/mol) but differ in the position of the fourth methyl substituent: N1 in the target versus C4 in the comparator [1]. This positional difference has critical consequences: N1-methylation eliminates the hydrogen bond donor, whereas C4-methylation preserves the N–H group (HBD = 1 in the 3,3,4,7-isomer ). Additionally, C4-methyl introduces steric hindrance adjacent to the C3 gem-dimethyl center, which may influence the conformational preference around the spiro center and affect reactivity in subsequent derivatization reactions. The SMILES notation confirms the distinct connectivity: CC1=C2C(=CC=C1)C(C(=O)N2C)(C)C for the target [1] versus O=C1NC2=C(C(C)=CC=C2C)C1 for the C4-methyl isomer .

Organic Synthesis Regiochemistry Building Block Selection

Rotatable Bond Count and Molecular Rigidity: Increased Conformational Restraint Relative to Chain-Substituted Indolinones

The target compound has zero rotatable bonds (Rotatable Bond Count = 0), as all four methyl substituents are directly attached to the rigid indolinone bicyclic core [1]. This complete conformational restriction contrasts with many biologically active indolinone derivatives that bear rotatable side chains at C3 (e.g., 3-substituted indolin-2-one kinase inhibitors with aminomethylene or arylidene groups that introduce 2–5 rotatable bonds [2]). The absence of rotatable bonds means the compound adopts a single, well-defined conformation, which can be advantageous as a rigid fragment for structure-based drug design (reduced entropic penalty upon binding) but limits the pharmacophoric diversity achievable without further derivatization. In fragment-based screening libraries, compounds with zero rotatable bonds are often preferred for their high ligand efficiency potential and well-defined binding poses [3].

Conformational Analysis Ligand Efficiency Fragment-Based Drug Design

Commercial Purity Specifications: Benchmarking Against Trimethyl Analog Availability

Commercially, 1,3,3,7-tetramethylindolin-2-one is offered at minimum purities of 95% (AKSci, Bidepharm) and up to 98% (MolCore, NLT specification) . In comparison, the trimethyl analog 3,3,7-trimethylindolin-2-one (CAS 19501-89-4) is typically available at 97% purity (Adamas, RG grade) [1], while 1,3,3-trimethylindolin-2-one (CAS 20200-86-6) is available at 98% (MolCore) . The target compound’s CAS registry (344287-38-3) is less widely listed across major chemical supplier databases compared to its trimethyl counterparts, indicating potentially more limited commercial sourcing channels that may affect lead time and pricing for large-scale procurement . Storage recommendations are consistent with indolinone class compounds: long-term storage in cool, dry conditions .

Quality Control Procurement Specifications Analytical Chemistry

Procurement-Driven Application Scenarios for 1,3,3,7-Tetramethylindolin-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Zero H-Bond Donor Scaffolds

1,3,3,7-Tetramethylindolin-2-one is ideally suited as a fragment library component where the absence of hydrogen bond donors (HBD = 0) is a deliberate design criterion. Fragment-based lead discovery guidelines (the 'Rule of Three') emphasize molecular weight <300 Da, cLogP ≤3, HBD ≤3, HBA ≤3, and TPSA ≤60 Ų [1]. The target compound satisfies all these criteria: MW 189.25 Da, XLogP 2.2, HBD 0, HBA 1, and TPSA 20.3 Ų [2]. Its zero HBD count eliminates the potential for N–H-mediated crystal packing interactions that can complicate X-ray crystallography-based fragment screening, while the rigid core (zero rotatable bonds) ensures a well-defined binding pose amenable to rapid structure-guided elaboration [2]. This differentiates it from N–H-bearing analogs like 3,3,7-trimethylindolin-2-one (HBD = 1), which introduce additional hydrogen bond capacity that may bias hit identification toward hinge-region binders.

Negative Control Compound for Indolinone Kinase Inhibitor SAR Studies

Because N1-methylation eliminates the hydrogen bond donor required for canonical kinase hinge-region binding in indolinone-based inhibitors [3], 1,3,3,7-tetramethylindolin-2-one can serve as a structurally matched negative control in kinase inhibition assays. Its inability to donate a hydrogen bond to the kinase hinge region provides a useful baseline for distinguishing hinge-binding-dependent activity from alternative mechanisms. When evaluated alongside N1-unsubstituted comparators (e.g., 3,3,7-trimethylindolin-2-one), the differential activity profile directly isolates the contribution of the N–H hydrogen bond to target engagement, enabling robust SAR interpretation.

Synthetic Intermediate for N1-Substituted Indolinone Derivatives via Electrophilic Functionalization

The fully substituted indolinone core of the target compound (N1, C3 gem-dimethyl, and C7 positions all methyl-blocked) provides a unique starting scaffold for further functionalization at the remaining unsubstituted aromatic positions (C4, C5, C6) [2]. The absence of a competing N–H group eliminates side reactions during electrophilic aromatic substitution (nitration, halogenation, acylation), while the C3 gem-dimethyl group prevents keto-enol tautomerization at the 3-position, directing reactivity exclusively to the benzo ring. This contrasts with 3,3,7-trimethylindolin-2-one, where the free N–H may participate in undesired N-functionalization under certain conditions, reducing yield and complicating purification of ring-substituted products.

Physicochemical Reference Standard for Indolinone Lipophilicity Profiling

With a well-defined XLogP of 2.2 and TPSA of 20.3 Ų, 1,3,3,7-tetramethylindolin-2-one can serve as a reference compound for calibrating chromatographic lipophilicity measurements (e.g., reversed-phase HPLC log k' determinations) within indolinone chemical series [2]. Its zero HBD count and minimal TPSA make it a useful lower-polarity anchor point for constructing lipophilicity scales that span both N–H-bearing and N-alkylated indolinones. This application is supported by the compound's commercial availability at defined purity specifications (≥95–98%) suitable for use as an analytical standard .

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